2-[(3-Bromo-4-ethoxybenzoyl)carbamothioylamino]-3,5-dichlorobenzoic acid
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Overview
Description
2-[(3-Bromo-4-ethoxybenzoyl)carbamothioylamino]-3,5-dichlorobenzoic acid is a complex organic compound with the molecular formula C17H13BrCl2N2O4S . This compound is characterized by the presence of multiple functional groups, including bromine, ethoxy, carbamothioylamino, and dichlorobenzoic acid moieties. It is primarily used in scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[(3-Bromo-4-ethoxybenzoyl)carbamothioylamino]-3,5-dichlorobenzoic acid involves several steps. The synthetic route typically starts with the preparation of the 3-bromo-4-ethoxybenzoyl chloride, which is then reacted with thiourea to form the carbamothioylamino derivative. This intermediate is further reacted with 3,5-dichlorobenzoic acid under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
2-[(3-Bromo-4-ethoxybenzoyl)carbamothioylamino]-3,5-dichlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(3-Bromo-4-ethoxybenzoyl)carbamothioylamino]-3,5-dichlorobenzoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Bromo-4-ethoxybenzoyl)carbamothioylamino]-3,5-dichlorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-[(3-Bromo-4-ethoxybenzoyl)carbamothioylamino]-3,5-dichlorobenzoic acid can be compared with other similar compounds, such as:
- 4-({[(3-Bromo-4-ethoxybenzoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid
- 2-{[(3-Bromo-4-ethoxybenzoyl)carbamothioyl]amino}-5-chlorobenzoic acid
These compounds share similar structural features but differ in their specific functional groups and overall structure
Properties
CAS No. |
535946-08-8 |
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Molecular Formula |
C17H13BrCl2N2O4S |
Molecular Weight |
492.2 g/mol |
IUPAC Name |
2-[(3-bromo-4-ethoxybenzoyl)carbamothioylamino]-3,5-dichlorobenzoic acid |
InChI |
InChI=1S/C17H13BrCl2N2O4S/c1-2-26-13-4-3-8(5-11(13)18)15(23)22-17(27)21-14-10(16(24)25)6-9(19)7-12(14)20/h3-7H,2H2,1H3,(H,24,25)(H2,21,22,23,27) |
InChI Key |
HRGMTHRPUDJLIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2Cl)Cl)C(=O)O)Br |
Origin of Product |
United States |
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